molecular formula C6H2BrF3O B1526327 5-Bromo-2,3,4-trifluorophenol CAS No. 1073339-19-1

5-Bromo-2,3,4-trifluorophenol

Cat. No.: B1526327
CAS No.: 1073339-19-1
M. Wt: 226.98 g/mol
InChI Key: KSUNOCRIVMNERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,3,4-trifluorophenol: is an organic compound with the molecular formula C6H2BrF3O and a molecular weight of 226.98 g/mol . This compound is characterized by the presence of bromine and three fluorine atoms attached to a phenol ring, making it a halogenated phenol derivative. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

It is known that halogenated phenols can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3,4-trifluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other chemicals, and the specific characteristics of the biological system in which the compound is acting.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods for synthesizing 5-Bromo-2,3,4-trifluorophenol involves the bromination of 2,3,4-trifluorophenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2,3,4-trifluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Major Products Formed:

    Substitution: Various substituted phenols.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols and other reduced derivatives.

Scientific Research Applications

Chemistry:

5-Bromo-2,3,4-trifluorophenol is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds. It is also employed in the development of new materials and catalysts .

Biology and Medicine:

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its halogenated structure makes it useful in the design of bioactive molecules and pharmaceuticals .

Industry:

The compound is utilized in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine and three fluorine atoms on the phenol ring enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

5-bromo-2,3,4-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUNOCRIVMNERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,3,4-trifluorophenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,3,4-trifluorophenol
Reactant of Route 3
Reactant of Route 3
5-Bromo-2,3,4-trifluorophenol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2,3,4-trifluorophenol
Reactant of Route 5
Reactant of Route 5
5-Bromo-2,3,4-trifluorophenol
Reactant of Route 6
5-Bromo-2,3,4-trifluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.